Spectroscopic Data of 3-Formyl-4-methylbenzoic Acid: An In-depth Technical Guide
Spectroscopic Data of 3-Formyl-4-methylbenzoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formyl-4-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.
Introduction: The Chemical Significance of 3-Formyl-4-methylbenzoic Acid
3-Formyl-4-methylbenzoic acid, systematically named 4-Formyl-3-methylbenzoic acid with the CAS Number 24078-23-7 , is a bifunctional aromatic compound of significant interest in organic synthesis.[1][2][3][4][5] Its structure, featuring both a carboxylic acid and a formyl (aldehyde) group on a toluene backbone, makes it a versatile building block for the construction of more complex molecules.[1] The strategic placement of these functional groups allows for selective reactions, enabling the synthesis of a wide array of derivatives, including novel alkylaminomethyl substituted phenyl and thienyl compounds that have shown potential as potent S1PR1 agonists.[5]
This guide will delve into the core spectroscopic techniques used to characterize 3-Formyl-4-methylbenzoic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A thorough understanding of its spectroscopic signature is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Formyl-4-methylbenzoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Formyl-4-methylbenzoic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~13.2 | Singlet |
| Aldehyde (-CHO) | ~10.4 | Singlet |
| Aromatic (H5) | ~8.25 | Doublet |
| Aromatic (H6) | ~7.58 | Doublet |
| Aromatic (H2) | ~8.42 | Singlet |
| Methyl (-CH₃) | ~2.68 | Singlet |
Source: Predicted data from chemical database analysis.[1]
Interpretation of the ¹H NMR Spectrum:
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Carboxylic Acid Proton (δ ~13.2 ppm): This highly deshielded singlet is characteristic of a carboxylic acid proton and is often broad.
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Aldehyde Proton (δ ~10.4 ppm): The aldehyde proton also appears as a sharp singlet in a highly downfield region due to the strong deshielding effect of the carbonyl group. For comparison, the aldehyde proton in benzaldehyde resonates around 10.0 ppm.[6]
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Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the benzene ring will exhibit a splitting pattern dependent on their coupling with each other. The proton ortho to the formyl group (H5) and the proton ortho to the carboxylic acid group (H2) are expected to be the most deshielded.
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Methyl Protons (δ ~2.68 ppm): The methyl group protons will appear as a singlet in the upfield region, typical for methyl groups attached to an aromatic ring.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum of a solid organic compound like 3-Formyl-4-methylbenzoic acid is as follows:
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Sample Preparation: Accurately weigh 5-20 mg of the compound.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic proton.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition: Acquire the spectrum using a standard ¹H NMR pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram 1: ¹H NMR Experimental Workflow
Caption: A streamlined workflow for obtaining a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Formyl-4-methylbenzoic acid will give a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Formyl-4-methylbenzoic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~167 |
| Aldehyde (-CHO) | ~192 |
| Aromatic (C4) | ~138 |
| Aromatic (C1) | ~134 |
| Aromatic (C3) | ~140 |
| Aromatic (C5) | ~130 |
| Aromatic (C2) | ~132 |
| Aromatic (C6) | ~129 |
| Methyl (-CH₃) | ~21 |
Source: Based on additive rules and comparison with similar compounds.[2][8]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The two carbonyl carbons of the carboxylic acid and aldehyde groups are the most downfield signals, with the aldehyde carbon typically appearing at a higher chemical shift than the carboxylic acid carbon.
-
Aromatic Carbons: The six aromatic carbons will appear in the region of 120-145 ppm. The carbons attached to the electron-withdrawing substituents (C1, C3, and C4) will be shifted further downfield.
-
Methyl Carbon: The methyl carbon will be the most upfield signal, typically around 20-25 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the main difference being the need for a higher sample concentration and a longer acquisition time.
-
Sample Preparation: Weigh 20-50 mg of the compound.[7]
-
Dissolution: Dissolve in 0.6-0.7 mL of a deuterated solvent.
-
Acquisition: Use a standard ¹³C NMR pulse sequence, often with proton decoupling to simplify the spectrum to single lines for each carbon. A greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Table 3: Characteristic IR Absorption Bands for 3-Formyl-4-methylbenzoic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (very broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aldehyde C-H | Stretching | 2850-2800 and 2750-2700 |
| Carboxylic Acid C=O | Stretching | 1710-1680 |
| Aldehyde C=O | Stretching | 1700-1680 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O | Stretching | 1320-1210 |
| O-H | Bending | 1440-1395 and 950-910 |
Source: Based on established IR correlation tables.[9][10]
Interpretation of the IR Spectrum:
The IR spectrum of 3-Formyl-4-methylbenzoic acid is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer, centered around 3000 cm⁻¹.[9] The two carbonyl stretching bands (from the carboxylic acid and aldehyde) may overlap to form a broad, strong absorption around 1700 cm⁻¹. The presence of two distinct C-H stretching bands for the aldehyde proton can also be a key diagnostic feature.
Experimental Protocol: FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered 3-Formyl-4-methylbenzoic acid onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
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- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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